

Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)-1H-triazole: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1H-[1,2,4]triazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the heterocyclic compound 3-(4-Bromophenyl)-1H-triazole. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available data with information from closely related analogs to provide a robust resource for researchers. All quantitative data is presented in structured tables, and detailed experimental protocols for the synthesis of similar compounds are provided as a reference.

Spectroscopic Data

The spectroscopic characterization of 3-(4-Bromophenyl)-1H-triazole is crucial for its identification and quality control. While a complete set of spectra for this specific compound is not readily available in the public domain, the following tables summarize the expected and reported data based on public repositories and analogous compounds.

Table 1: NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Although the complete ^1H and ^{13}C NMR spectra for 3-(4-Bromophenyl)-1H-triazole are not published, data for the closely related compound, 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine, provides valuable insight into the expected chemical shifts for the bromophenyl moiety.

Nucleus	Chemical Shift (δ , ppm)	Assignment	Reference Compound
^1H	7.95 – 7.86 (m, 2H)	Aromatic CH (H2', H6')	3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]
^1H	7.69 – 7.57 (m, 2H)	Aromatic CH (H3', H5')	3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]
^{13}C	132.05	Aromatic CH	3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]
^{13}C	131.08	Aromatic CH	3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]
^{13}C	128.05	Aromatic C-Br	3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]
^{13}C	122.56	Aromatic C	3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]

Note: The chemical shifts for the triazole ring protons and carbons in the target molecule will differ from the reference compound due to the absence of the phenyl and amine substituents.

Table 2: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition. The presence of bromine, with its characteristic isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio), is a key diagnostic feature.

Technique	m/z Value	Assignment	Source
GC-MS	223	[M] ⁺ (with ⁷⁹ Br)	PubChem CID: 46948734[2]
GC-MS	225	[M] ⁺ (with ⁸¹ Br)	PubChem CID: 46948734[2]

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for the 1,2,4-triazole ring and the substituted benzene ring are key features in the IR spectrum.

Wave Number (cm ⁻¹)	Vibration Mode	Functional Group
3150-3000	N-H stretching	1,2,4-Triazole ring
3100-3000	C-H stretching	Aromatic ring
1600-1450	C=C and C=N stretching	Aromatic and Triazole rings
1100-1000	C-Br stretching	Bromophenyl group
850-800	C-H out-of-plane bending	p-disubstituted benzene

Table 4: UV-Vis Spectroscopic Data

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles, the maximum absorption (λ_{max}) is observed around 258 nm.

Compound	λ _{max} (nm)	Solvent
3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole	258.0	CH ₂ Cl ₂ [3]
3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole	258.5	CH ₂ Cl ₂ [3]

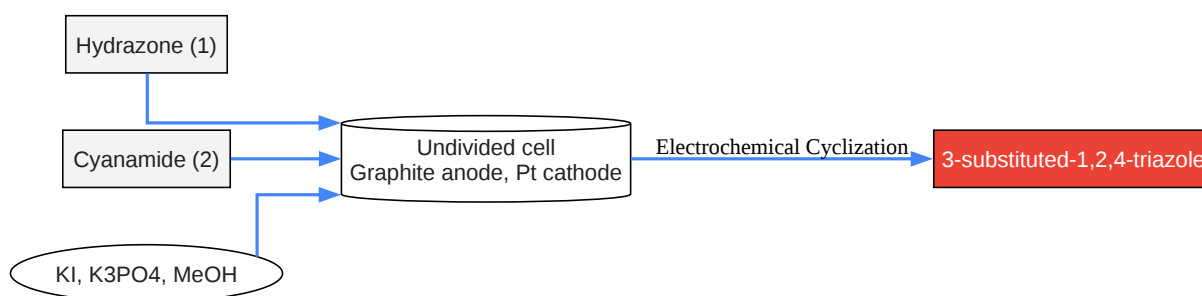
Experimental Protocols

While a specific protocol for the synthesis of 3-(4-Bromophenyl)-1H-triazole is not detailed in the searched literature, a general and adaptable method can be inferred from the synthesis of similar 1,2,4-triazole derivatives. The following represents a plausible synthetic workflow.

General Synthesis of 1,2,4-Triazole Derivatives

A common method for the synthesis of 1,2,4-triazoles involves the cyclization of hydrazones with a source of nitrogen. An electrochemical approach has been reported for the synthesis of 3-substituted-1-phenyl-1H-1,2,4-triazol-5-amines.[1]

Reaction Scheme:



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Caption: General workflow for the electrochemical synthesis of 1,2,4-triazole derivatives.

Experimental Procedure (Adapted from the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]):

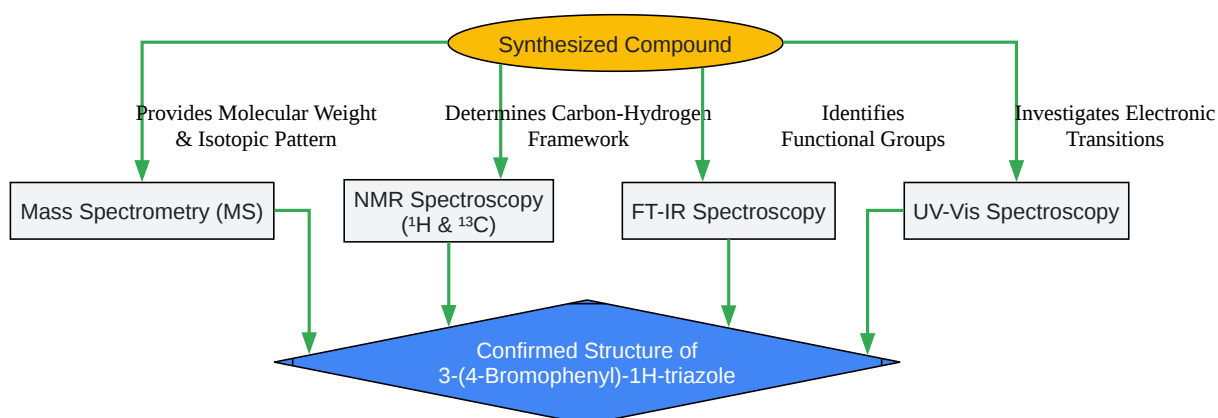
- **Cell Assembly:** An undivided cell (10 mL) is equipped with a graphite rod anode ($\Phi 6$ mm) and a platinum plate cathode (1 cm \times 1 cm).
- **Reaction Mixture:** To the cell, add the starting hydrazone (e.g., derived from 4-bromobenzaldehyde, 0.3 mmol), cyanamide (0.6 mmol), potassium iodide (1.0 equiv.), and

potassium phosphate (20 mol%) in methanol (8 mL).

- **Electrolysis:** The reaction is carried out at room temperature under constant current electrolysis.
- **Work-up and Purification:** After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the desired 1,2,4-triazole product.

Logical Relationships in Spectroscopic Analysis

The characterization of 3-(4-Bromophenyl)-1H-triazole involves a logical workflow where the output of one technique complements the others to confirm the structure.



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Caption: Logical workflow for the spectroscopic characterization of 3-(4-Bromophenyl)-1H-triazole.

Conclusion

This technical guide provides a summary of the available and inferred spectroscopic data for 3-(4-Bromophenyl)-1H-triazole, alongside a plausible synthetic strategy adapted from the literature. While a complete, dedicated study on this specific compound is not yet available, the information presented here, drawn from public data and analogous structures, offers a valuable starting point for researchers in the fields of medicinal chemistry and drug development. Further experimental work is necessary to fully characterize this compound and explore its potential biological activities.

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